

Physical and chemical properties of Methyl 4-(3-methoxy-3-oxopropyl)benzoate

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Compound of Interest

Compound Name: Methyl 4-(3-methoxy-3-oxopropyl)benzoate

Cat. No.: B121839

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An In-depth Technical Guide to Methyl 4-(3-methoxy-3-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **Methyl 4-(3-methoxy-3-oxopropyl)benzoate** is limited in publicly available literature. This guide provides predicted properties based on structurally similar compounds and proposes established experimental protocols for its synthesis and characterization. All experimental work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

Introduction

Methyl 4-(3-methoxy-3-oxopropyl)benzoate, with the CAS number 40912-11-6, is a diester derivative of benzoic acid. Its chemical structure suggests potential applications as an intermediate in organic synthesis, particularly in the development of more complex molecules such as pharmaceuticals and functional materials. The presence of two ester functionalities and a substituted benzene ring offers multiple sites for chemical modification, making it a versatile building block. This guide aims to provide a comprehensive overview of its known and predicted properties, along with detailed protocols for its synthesis and characterization.

Physicochemical Properties

Due to the scarcity of direct experimental data, the following table summarizes the known identifiers and predicted physicochemical properties of **Methyl 4-(3-methoxy-3-oxopropyl)benzoate**. These predictions are derived from computational models and data from structurally analogous compounds.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₄ O ₄	--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight	222.24 g/mol	--INVALID-LINK--[1]
CAS Number	40912-11-6	--INVALID-LINK--, --INVALID-LINK--
Predicted Boiling Point	> 300 °C (at 760 mmHg)	
Predicted Melting Point	Not available	
Predicted Density	~1.15 g/cm ³	
Predicted Solubility	Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water.	
Predicted Appearance	Colorless to pale yellow oil or solid	

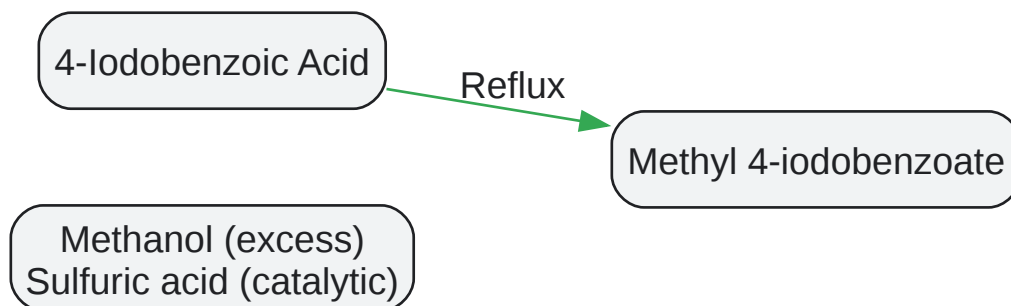
Proposed Synthesis Protocol

A plausible synthetic route to **Methyl 4-(3-methoxy-3-oxopropyl)benzoate** involves a Heck reaction or a related cross-coupling strategy. The following is a proposed experimental protocol.

Synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate via Heck Reaction

This protocol outlines a two-step process starting from 4-iodobenzoic acid.

Step 1: Esterification of 4-Iodobenzoic Acid



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Figure 1: Esterification of 4-Iodobenzoic Acid.

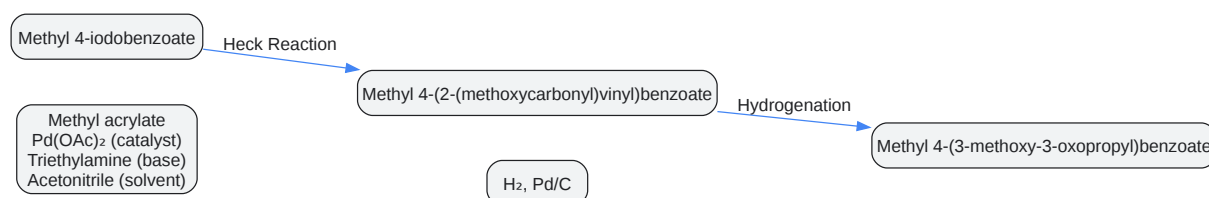
Materials:

- 4-Iodobenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 4-iodobenzoic acid in excess methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
- Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-iodobenzoate.

Step 2: Heck Coupling with Methyl Acrylate



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Figure 2: Synthesis of **Methyl 4-(3-methoxy-3-oxopropyl)benzoate**.

Materials:

- Methyl 4-iodobenzoate
- Methyl acrylate
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)

- Triethylamine
- Anhydrous acetonitrile
- Diatomaceous earth
- Hydrogen gas (H₂)
- Palladium on carbon (10% Pd/C)
- Schlenk flask
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve methyl 4-iodobenzoate, methyl acrylate, and triethylamine in anhydrous acetonitrile.
- Add a catalytic amount of palladium(II) acetate to the mixture.
- Heat the reaction mixture and monitor its progress by TLC.
- Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure. The crude product is Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate.
- Dissolve the crude intermediate in methanol and add a catalytic amount of 10% Pd/C.
- Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (monitored by TLC or ¹H NMR).
- Filter the reaction mixture through diatomaceous earth to remove the catalyst and concentrate the filtrate to yield the crude product.

Purification

The crude **Methyl 4-(3-methoxy-3-oxopropyl)benzoate** can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization Protocols

The identity and purity of the synthesized **Methyl 4-(3-methoxy-3-oxopropyl)benzoate** should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (400 MHz, CDCl_3): Expected signals would include aromatic protons (doublets around 7.2-8.0 ppm), two singlet peaks for the two non-equivalent methyl ester protons (around 3.7-3.9 ppm), and two triplet signals for the methylene protons of the propyl chain (around 2.6-3.0 ppm).
- ^{13}C NMR (100 MHz, CDCl_3): Expected signals would include carbonyl carbons of the ester groups (around 166-173 ppm), aromatic carbons (in the range of 120-145 ppm), methyl carbons of the ester groups (around 52 ppm), and methylene carbons (in the range of 25-35 ppm).

Infrared (IR) Spectroscopy

- Expected Absorptions (cm^{-1}):
 - ~3000 (aromatic C-H stretch)
 - ~2950 (aliphatic C-H stretch)
 - ~1730 (C=O stretch of the ester groups)
 - ~1610, 1500 (aromatic C=C stretch)
 - ~1280, 1100 (C-O stretch of the ester groups)

Mass Spectrometry (MS)

- Expected m/z : The molecular ion peak $[\text{M}]^+$ would be expected at $m/z = 222.24$. Common fragmentation patterns would involve the loss of methoxy ($-\text{OCH}_3$) or methoxycarbonyl ($-\text{COOCH}_3$).

COOCH₃) groups.

Reactivity and Stability

- **Reactivity:** The ester groups are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acids. The aromatic ring can undergo electrophilic substitution reactions.
- **Stability:** The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity or any associated signaling pathways for **Methyl 4-(3-methoxy-3-oxopropyl)benzoate**. Its structural similarity to some plant-derived phenolic compounds suggests that it could be investigated for potential antioxidant or antimicrobial properties. However, any such activity would need to be determined through dedicated biological screening assays.

Safety Information

While a specific safety data sheet for **Methyl 4-(3-methoxy-3-oxopropyl)benzoate** is not readily available, compounds with similar structures are generally considered to be of low to moderate toxicity. Standard laboratory safety precautions should be followed:

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle the compound in a well-ventilated fume hood.
- Avoid inhalation, ingestion, and skin contact.
- In case of contact, wash the affected area thoroughly with water.

Conclusion

Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a chemical compound with potential as a synthetic intermediate. This guide has provided a comprehensive overview of its predicted

properties and detailed, actionable protocols for its synthesis, purification, and characterization. The proposed methodologies are based on established and reliable chemical transformations. Further research is required to determine its experimental physicochemical properties and to explore its potential biological activities.

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References

- 1. rsc.org [rsc.org]
- 2. Methyl 3-hydroxy-4-methoxybenzoate | C₉H₁₀O₄ | CID 4056967 - PubChem [pubchem.ncbi.nlm.nih.gov]
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